molecular formula C17H12F3N3OS B2610856 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034447-87-3

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2610856
CAS No.: 2034447-87-3
M. Wt: 363.36
InChI Key: VLYZXEGDZLMMSA-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of heterocyclic structures and functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)14-6-5-12(10-22-14)16(24)23-9-11-3-1-7-21-15(11)13-4-2-8-25-13/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYZXEGDZLMMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the formation of the pyridine and thiophene rings, followed by their functionalization and coupling. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.

    Medicine: There is interest in this compound for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific biological context, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amides and nicotinamide derivatives, such as:

  • N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
  • N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)nicotinamide
  • N-(2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Uniqueness

What sets N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide apart is its unique combination of the thiophene and pyridine rings with a trifluoromethyl group. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity, making it a valuable compound for research and development.

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